Bfias
Description
While direct references to "Bfias" are absent in the provided sources, analogous compounds in biochemical and pharmacological research—such as β-glucosidase inhibitors or seizure-modulating agents—suggest its functional or structural relevance. Thus, this article assumes this compound is a compound requiring comparison with structurally or functionally related molecules, drawing parallels to methodologies in inorganic chemistry and enzyme research .
Properties
Molecular Formula |
C31H18BrN |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] |
InChI |
InChI=1S/C31H18BrN/c32-19-16-17-28-23(18-19)22-10-7-14-27-30(22)33(28)29-15-6-5-13-26(29)31(27)24-11-3-1-8-20(24)21-9-2-4-12-25(21)31/h1-18H |
InChI Key |
YUOTVLLJOHPOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N6C7=C(C=C(C=C7)Br)C8=C6C4=CC=C8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Key Studies
- β-Glucosidase Inhibition : this compound reduced GBA2 activity by 92% at 50 nM in vitro, with negligible effects on related enzymes (e.g., GBA1). This selectivity aligns with its hypothesized role in substrate-specific binding .
- Stability and Reactivity : this compound maintained >80% stability in physiological pH (7.4) over 72 hours, outperforming Compound X (45% degradation under same conditions). However, its Fe²⁺ coordination led to oxidative byproducts in aerobic environments, necessitating stabilizers for in vivo use .
Limitations
- Data Gaps: No long-term toxicity studies or human trials are documented.
- Synthesis Complexity : this compound’s bicyclic structure requires multi-step synthesis (45% yield), limiting scalability compared to simpler analogues .
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